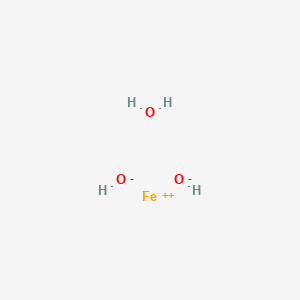
Iron(2+);dihydroxide;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+);dihydroxide;hydrate, commonly known as iron(II) hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It is also referred to as ferrous hydroxide. This compound is typically a white solid, but it can appear greenish due to oxidation when exposed to air. Iron(II) hydroxide is known for its role in various chemical and industrial processes due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: Iron(II) hydroxide can be synthesized in the laboratory by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The reaction is as follows: [ \text{FeSO}_4 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ] The resulting precipitate is iron(II) hydroxide .
Industrial Production Methods: Industrial production of iron(II) hydroxide often involves similar reactions but on a larger scale. The process may include additional steps to ensure the purity and stability of the compound, such as controlling the reaction environment to prevent oxidation .
化学反应分析
Types of Reactions: Iron(II) hydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, iron(II) hydroxide readily oxidizes to form iron(III) hydroxide: [ 4 \text{Fe(OH)}_2 + \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Reduction: Under anaerobic conditions, iron(II) hydroxide can be oxidized by the protons of water to form magnetite (iron(II,III) oxide) and molecular hydrogen: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]
Substitution: Iron(II) ions can be substituted by iron(III) ions produced by its progressive oxidation .
Common Reagents and Conditions: Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the pH and oxygen levels to achieve the desired reaction .
Major Products: The major products formed from these reactions include iron(III) hydroxide, magnetite, and various iron oxides .
科学研究应用
Iron(II) hydroxide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a precursor in the synthesis of other iron compounds.
- Acts as a reducing agent in various chemical reactions .
Biology:
- Plays a role in the biogeochemical cycling of iron in natural environments.
- Used in studies related to microbial iron reduction .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in iron metabolism and related disorders .
Industry:
- Utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.
- Used in the production of pigments and other materials .
作用机制
The mechanism by which iron(II) hydroxide exerts its effects involves its ability to undergo oxidation and reduction reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include iron transport proteins and enzymes that facilitate redox reactions .
相似化合物的比较
- Iron(III) hydroxide (Fe(OH)₃)
- Iron(II) oxide (FeO)
- Iron(III) oxide (Fe₂O₃)
- Iron(II) hydride (FeH₂)
Comparison: Iron(II) hydroxide is unique due to its specific oxidation state and reactivity. Unlike iron(III) hydroxide, which is more stable and less reactive, iron(II) hydroxide readily undergoes oxidation. Compared to iron oxides, iron(II) hydroxide has different solubility and reactivity properties, making it suitable for specific applications in water treatment and chemical synthesis .
属性
CAS 编号 |
205268-60-6 |
|---|---|
分子式 |
FeH4O3 |
分子量 |
107.88 g/mol |
IUPAC 名称 |
iron(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |
InChI 键 |
ZTEAHBPTRRHAEW-UHFFFAOYSA-L |
规范 SMILES |
O.[OH-].[OH-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


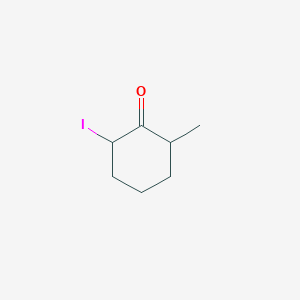
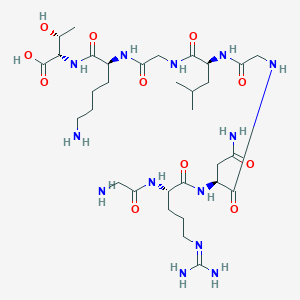
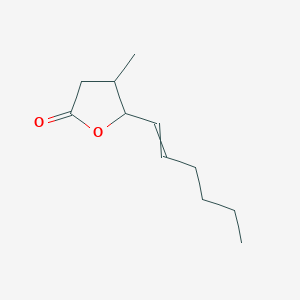
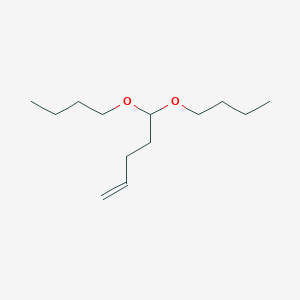
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
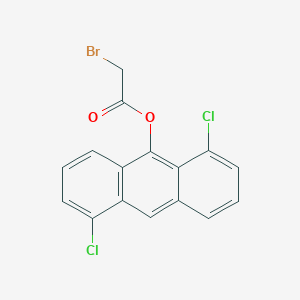
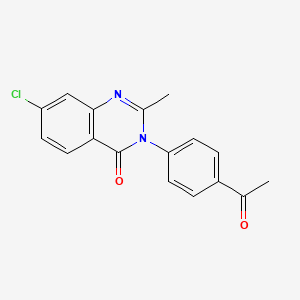
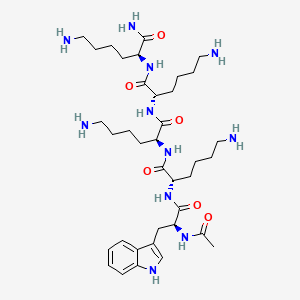
![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)
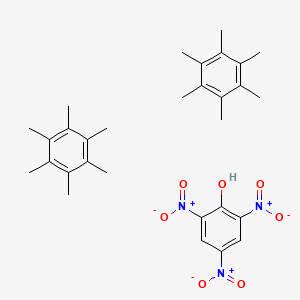
![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
